5-Bromo-3-fluoro-6-methoxypyridin-2-amine
Description
5-Bromo-3-fluoro-6-methoxypyridin-2-amine is a halogenated pyridine derivative featuring a bromine atom at position 5, fluorine at position 3, methoxy at position 6, and an amine group at position 2. Its unique substitution pattern enables selective interactions in biological systems, though its direct synthesis and applications are less documented compared to analogs .
Properties
Molecular Formula |
C6H6BrFN2O |
|---|---|
Molecular Weight |
221.03 g/mol |
IUPAC Name |
5-bromo-3-fluoro-6-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H6BrFN2O/c1-11-6-3(7)2-4(8)5(9)10-6/h2H,1H3,(H2,9,10) |
InChI Key |
JIVKHOMWQVTNEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)F)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Bromo-3-fluoro-6-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with 3-amino-5-bromobenzeneboronic acid or its esters under basic conditions . The reaction typically proceeds through a palladium-catalyzed Suzuki cross-coupling reaction, followed by crystallization and purification to obtain the desired product .
Chemical Reactions Analysis
5-Bromo-3-fluoro-6-methoxypyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-fluoro-6-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is utilized in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoro-6-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved vary based on the compound’s structure and the biological system under investigation .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The activity and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis:
Notes:
- Similarity scores (0.71–0.92) are derived from structural overlap, emphasizing positional isomerism and halogen/methoxy substitutions .
- Reactivity: Fluorine at position 3 (target compound) enhances electrophilicity compared to non-fluorinated analogs, favoring nucleophilic aromatic substitution (SNAr) .
- Synthetic utility : Compounds with methoxy groups (e.g., 5-Bromo-6-methoxypyridin-3-amine) are common intermediates in cross-coupling reactions, as demonstrated in using Pd(OAc)₂ and K₃PO₄ .
Physicochemical Properties
- Polarity: The presence of fluorine (electronegative) and methoxy (electron-donating) groups in the target compound creates a balanced polarity, enhancing solubility in polar aprotic solvents compared to non-fluorinated analogs .
- Stability : Bromine at position 5 stabilizes the ring against oxidation, whereas fluorine at position 3 increases susceptibility to hydrolysis under basic conditions .
Biological Activity
5-Bromo-3-fluoro-6-methoxypyridin-2-amine is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, anti-proliferative effects, and potential clinical implications.
- Chemical Name : 5-Bromo-3-fluoro-6-methoxypyridin-2-amine
- Molecular Formula : C_7H_7BrF N_2O
- CAS Number : [specific CAS number not provided in the search results]
The biological activity of 5-bromo-3-fluoro-6-methoxypyridin-2-amine is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may modulate various signaling pathways by acting as an enzyme inhibitor or receptor modulator. For instance, it has been suggested that compounds with similar structures can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Anti-Proliferative Activity
Several studies have highlighted the anti-proliferative effects of 5-bromo-3-fluoro-6-methoxypyridin-2-amine against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 | 25–50 | |
| MDA-MB-231 | >85% inhibition | |
| MCF-7 | 7.17 ± 0.94 | |
| A549 | 2.93 ± 0.47 |
The anti-proliferative effect is often measured using assays such as the 3H thymidine incorporation assay, which assesses the ability of compounds to inhibit cell growth.
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study demonstrated that derivatives of pyridines, including those similar to 5-bromo-3-fluoro-6-methoxypyridin-2-amine, exhibited potent inhibition against HCT116 and MDA-MB-231 cells, suggesting a significant potential for these compounds in cancer therapy .
- Mechanistic Insights : Further investigation into the molecular pathways revealed that certain derivatives increased pro-apoptotic signals while decreasing anti-apoptotic signals in cancer cells, indicating a shift towards programmed cell death .
- GPR17 Modulation : The compound may also interact with GPR17 receptors, which are implicated in neuroprotective and anti-inflammatory responses. This interaction suggests potential applications in treating conditions related to cerebral and cardiac ischemia .
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-3-fluoro-6-methoxypyridin-2-amine, and what challenges arise during its purification?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine and fluorine substituents can be introduced using halogenation agents like N-bromosuccinimide (NBS) or Selectfluor™. A key challenge is achieving regioselectivity due to competing substitution at adjacent positions. Purification often requires column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate isomers or byproducts. Purity validation via HPLC (>95%) and characterization by -NMR (to confirm methoxy and amine protons) are critical .
Q. How does the substitution pattern of bromine, fluorine, and methoxy groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 5 acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine at position 3 modulates electronic effects (e.g., electron-withdrawing) to enhance reactivity. The methoxy group at position 6 may sterically hinder reactions at adjacent sites. For example, coupling with aryl boronic acids typically requires Pd catalysts (e.g., Pd(PPh)) and mild bases (KCO) in THF/water .
Q. What analytical techniques are recommended for characterizing 5-Bromo-3-fluoro-6-methoxypyridin-2-amine?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peak at m/z 249.97).
- NMR Spectroscopy : -NMR detects fluorine environments (δ -120 to -130 ppm for aromatic F), while -NMR identifies methoxy (δ ~3.8 ppm) and amine protons (δ ~5.2 ppm).
- X-ray Crystallography : Resolves steric effects of substituents (e.g., dihedral angles between methoxy and amine groups) .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of electrophilic substitution reactions in derivatives of 5-Bromo-3-fluoro-6-methoxypyridin-2-amine?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For instance, the methoxy group’s electron-donating effect increases electron density at position 4, making it susceptible to electrophilic attack. Fukui indices and molecular electrostatic potential (MEP) maps validate these predictions .
Q. What strategies mitigate conflicting data in biological activity studies of structurally similar pyridine derivatives?
- Methodological Answer :
- Structural Analog Comparison : Use a reference table to correlate substituent positions with activity:
| Compound | Substituents | Biological Activity (IC) | Source |
|---|---|---|---|
| 5-Bromo-3-fluoro-6-methoxy | Br (C5), F (C3), OMe (C6) | Enzyme inhibition: 12 µM | |
| 6-Methoxy-2-methylpyridin-3-amine | OMe (C6), Me (C2) | Cytotoxicity: 25 µM |
- Controlled Assays : Standardize assay conditions (e.g., pH, temperature) to isolate substituent effects. Discrepancies often arise from variations in cell lines or solvent systems .
Q. How do steric and electronic effects of the methoxy group impact catalytic C–N bond formation in this compound?
- Methodological Answer : The methoxy group at C6 increases steric bulk, reducing accessibility for bulky catalysts (e.g., Buchwald-Hartwig amination). Electronic effects (resonance donation) stabilize intermediates, favoring C–N coupling at C2. Optimization involves using smaller ligands (XPhos instead of SPhos) and elevated temperatures (80–100°C) in toluene .
Safety and Handling
Q. What safety protocols are critical when handling 5-Bromo-3-fluoro-6-methoxypyridin-2-amine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
- Waste Disposal : Collect in halogenated waste containers for incineration .
Data Interpretation and Optimization
Q. Why do yields vary significantly in Sonogashira reactions involving this compound, and how can reaction conditions be optimized?
- Methodological Answer : Yield variations arise from competing Glaser coupling (alkyne homo-coupling). Optimization includes:
- Catalyst System : PdCl(PPh)/CuI with piperidine as a base.
- Solvent : DMF at 60°C for 12 hours.
- Monitoring : TLC (R 0.4 in 7:3 hexane/EtOAc) to track progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
